tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound that features a tert-butyl group, an ethoxy group, a methylthio group, and a pyrimidine ring
Preparation Methods
The synthesis of tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Introduction of the ethoxy and methylthio groups: These groups can be introduced via nucleophilic substitution reactions.
Formation of the piperazine ring: This step involves the cyclization of a suitable diamine precursor.
Attachment of the tert-butyl group: This is typically done through a tert-butylation reaction using tert-butyl chloride in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using a suitable catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, depending on the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyrimidine derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate include other pyrimidine derivatives with different substituents. These compounds may have similar structural features but differ in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct reactivity and biological activity.
Some similar compounds include:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
These compounds share the piperazine and tert-butyl moieties but differ in the nature of the substituents on the pyrimidine ring.
Properties
IUPAC Name |
tert-butyl 4-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-6-22-13-11-12(17-14(18-13)24-5)19-7-9-20(10-8-19)15(21)23-16(2,3)4/h11H,6-10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJYIOUNPVQVCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701116582 | |
Record name | 1-Piperazinecarboxylic acid, 4-[6-ethoxy-2-(methylthio)-4-pyrimidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701116582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353989-90-8 | |
Record name | 1-Piperazinecarboxylic acid, 4-[6-ethoxy-2-(methylthio)-4-pyrimidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353989-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 4-[6-ethoxy-2-(methylthio)-4-pyrimidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701116582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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